![molecular formula C17H13F6N3O2 B2586840 N-(2-(trifluoromethyl)phenyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide CAS No. 2034535-84-5](/img/structure/B2586840.png)
N-(2-(trifluoromethyl)phenyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide
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Overview
Description
“N-(2-(trifluoromethyl)phenyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide” is a synthetic compound with the molecular formula C21H18F3N7O2 . It has a molecular weight of 457.4 g/mol .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes an azetidine ring, a carboxamide group, and two trifluoromethyl groups attached to phenyl and pyridin rings .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of 1.9, indicating its lipophilicity. It has one hydrogen bond donor and ten hydrogen bond acceptors. The compound has six rotatable bonds, suggesting some flexibility in its structure. Its topological polar surface area is 106 Ų .properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F6N3O2/c18-16(19,20)11-4-1-2-5-12(11)24-15(27)26-8-10(9-26)28-14-7-3-6-13(25-14)17(21,22)23/h1-7,10H,8-9H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCJJQNDSFWWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2C(F)(F)F)OC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(trifluoromethyl)phenyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide |
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